Tempo-d18

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C9H19NO |

|---|---|

Molecular Weight |

175.36 g/mol |

IUPAC Name |

3,3,4,4,5,5-hexadeuterio-1-hydroxy-2,2,6,6-tetrakis(trideuteriomethyl)piperidine |

InChI |

InChI=1S/C9H19NO/c1-8(2)6-5-7-9(3,4)10(8)11/h11H,5-7H2,1-4H3/i1D3,2D3,3D3,4D3,5D2,6D2,7D2 |

InChI Key |

VUZNLSBZRVZGIK-UWBLXWIRSA-N |

Isomeric SMILES |

[2H]C1(C(C(N(C(C1([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])O)(C([2H])([2H])[2H])C([2H])([2H])[2H])([2H])[2H])[2H] |

Canonical SMILES |

CC1(CCCC(N1O)(C)C)C |

Origin of Product |

United States |

Foundational & Exploratory

The Structure and Application of Tempo-d18: An In-depth Technical Guide for Researchers

An Overview for Researchers, Scientists, and Drug Development Professionals

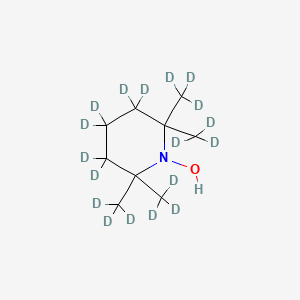

Tempo-d18, the fully deuterated analog of the well-known stable nitroxyl radical TEMPO (2,2,6,6-Tetramethyl-1-piperidinyloxy), serves as a crucial tool in advanced biophysical studies. Its unique properties, stemming from the replacement of all 18 hydrogen atoms with deuterium, make it particularly valuable in the fields of Dynamic Nuclear Polarization (DNP) enhanced Nuclear Magnetic Resonance (NMR) spectroscopy and Electron Paramagnetic Resonance (EPR) spectroscopy. This guide provides a detailed overview of the structure of this compound, its applications in studying biomolecular structure and dynamics, and the experimental methodologies involved.

The Core Structure of this compound

This compound is a stable free radical characterized by a piperidine ring scaffold. Four methyl groups are located at the 2 and 6 positions, providing steric hindrance that contributes to the stability of the nitroxyl radical at the 1-position. In this compound, all hydrogen atoms on the tetramethylpiperidine ring are substituted with deuterium.

Chemical Structure: 2,2,6,6-Tetramethylpiperidine-d18-1-oxyl

Molecular Formula: C₉D₁₈NO

CAS Number: 205679-68-1

The presence of the unpaired electron in the nitroxyl group makes this compound paramagnetic, which is the fundamental property exploited in DNP-NMR and EPR spectroscopy.

Key Physicochemical Properties

| Property | Value for TEMPO |

| Molar Mass | 156.25 g/mol |

| Appearance | Red-orange solid |

| Melting Point | 36-40 °C |

| Solubility | Soluble in a wide range of organic solvents |

Applications in Drug Development and Research

The primary utility of this compound in a research and drug development context lies in its application as a polarizing agent in DNP-NMR and as a spin label in EPR spectroscopy. Deuteration of the TEMPO molecule can lead to more favorable relaxation properties, which can result in significant improvements in signal enhancement in DNP experiments.

Dynamic Nuclear Polarization (DNP) Enhanced NMR Spectroscopy

DNP is a technique used to enhance the signal intensity in NMR spectroscopy by transferring the high polarization of electron spins to the surrounding nuclear spins. This can lead to a dramatic reduction in experiment time and enables the study of biomolecules at low concentrations.

Role of this compound: this compound is used as a polarizing agent. The sample of interest is doped with a small amount of this compound. By irradiating the sample with microwaves at or near the electron paramagnetic resonance frequency of the nitroxyl radical, the high electron spin polarization is transferred to the nuclei of the sample, thereby amplifying the NMR signal.

Advantages of Deuteration: The use of deuterated polarizing agents like this compound, often in conjunction with deuterated solvents, can increase DNP enhancement. One study reported a 2 to 2.5-fold improvement in the solid-state ¹³C DNP signal when using a deuterated ethanol:water glassing matrix with TEMPO derivatives. While direct quantitative comparisons between this compound and TEMPO are not extensively tabulated, the principle is that deuteration can reduce certain relaxation pathways, leading to higher achievable nuclear polarization. For instance, a comparison between a triradical TEMPO derivative (DOTOPA-TEMPO) and a biradical derivative (TOTAPOL) showed that the triradical produced greater DNP build-up rates.

Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR is a spectroscopic technique that detects transitions of unpaired electrons in a magnetic field. In the context of drug development, site-directed spin labeling (SDSL)-EPR is a powerful method to study the structure, dynamics, and conformational changes of proteins and other biomolecules.

Role of this compound Derivatives: A derivative of this compound, functionalized for covalent attachment, can be used as a spin label. This spin label is introduced at a specific site in a biomolecule, typically by reacting a thiol-reactive TEMPO derivative with a cysteine residue. The EPR spectrum of the spin label provides information about the local environment, including its mobility, solvent accessibility, and distance to other spin labels or paramagnetic centers. This information can be used to map protein folding, detect conformational changes upon ligand binding, and characterize protein-protein interactions.

Experimental Protocols

Site-Directed Spin Labeling (SDSL) for EPR Studies

The following is a generalized protocol for labeling a protein with a TEMPO-based spin label for EPR studies.

1. Protein Preparation:

- The protein of interest is expressed and purified. If the wild-type protein contains cysteine residues that are not the target for labeling, they are typically mutated to a non-reactive amino acid like alanine or serine.

- A unique cysteine residue is introduced at the desired labeling site via site-directed mutagenesis.

2. Spin Labeling Reaction:

- The purified protein is treated with a reducing agent, such as dithiothreitol (DTT), to ensure the target cysteine is in its reduced, reactive state. The reducing agent is subsequently removed, for example, by dialysis or a desalting column.

- A 10-20 molar excess of a thiol-reactive TEMPO derivative (e.g., a methanethiosulfonate- or maleimide-functionalized TEMPO) is added to the protein solution.

- The reaction is allowed to proceed, typically for several hours to overnight, at 4°C or room temperature.

3. Removal of Free Spin Label:

- Unreacted spin label is removed from the labeled protein, commonly by dialysis, size-exclusion chromatography, or using a desalting column.

4. EPR Sample Preparation and Data Acquisition:

- The labeled protein is concentrated to a suitable level (typically in the micromolar range).

- The sample is loaded into an EPR sample tube. For studies of dynamics, the sample is often kept in a buffered solution, which may contain a cryoprotectant if low-temperature measurements are planned.

- EPR spectra are recorded. Continuous wave (CW)-EPR is used to probe the mobility and environment of the spin label. Pulsed EPR techniques, such as Double Electron-Electron Resonance (DEER), are used to measure distances between two spin labels.

Sample Preparation for DNP-NMR Spectroscopy

This is a general workflow for preparing a sample for solid-state DNP-NMR.

1. Sample and Matrix Preparation:

- The biomolecule of interest is dissolved in a suitable buffer.

- A cryoprotectant, often a mixture of glycerol and water (or their deuterated counterparts, glycerol-d8 and D₂O), is added to form a glass upon freezing.

- This compound is added to the solution to a final concentration typically in the range of 10-40 mM.

2. Sample Loading:

- The solution is carefully loaded into an NMR rotor, ensuring no air bubbles are trapped.

3. DNP-NMR Experiment:

- The rotor is inserted into the NMR probe, which is cooled to cryogenic temperatures (typically around 100 K).

- The sample is spun at the magic angle.

- Microwave irradiation is applied to induce dynamic nuclear polarization.

- The enhanced NMR signals are acquired.

Visualization of Experimental Workflows

The following diagrams illustrate the general workflows for SDSL-EPR and DNP-NMR experiments.

An In-depth Technical Guide to Tempo-d18: Properties, Protocols, and Mechanistic Insights

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of Tempo-d18, a deuterated stable free radical. It includes detailed experimental protocols for its application in organic synthesis and explores the mechanistic implications of isotopic labeling. This document is intended to be a valuable resource for researchers in chemistry, materials science, and drug development who utilize stable radicals and isotopic labeling in their work.

Core Physical and Chemical Properties

This compound, with the CAS number 205679-68-1, is the perdeuterated isotopologue of the well-known stable nitroxyl radical, TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl). The substitution of all 18 hydrogen atoms with deuterium significantly alters its mass and can influence its reactivity in certain chemical transformations, a phenomenon known as the kinetic isotope effect.

Table 1: Physical and Chemical Properties of this compound and TEMPO

| Property | This compound | TEMPO (non-deuterated) |

| Molecular Formula | C₉D₁₈NO | C₉H₁₈NO[1] |

| Molecular Weight | 174.36 g/mol | 156.25 g/mol [1] |

| Appearance | Orange-red solid (expected) | Red-orange solid[2] |

| Melting Point | 36-38 °C (lit., for TEMPO)[1] | 36-38 °C (lit.)[1] |

| Boiling Point | 193 °C (for TEMPO) | 193 °C[1] |

| Density | ~1 g/cm³ (for TEMPO) | 1 g/cm³[1] |

| Solubility | Soluble in most organic solvents; Insoluble in water (expected) | Soluble in all organic solvents; Insoluble in water[1] |

| CAS Number | 205679-68-1[3] | 2564-83-2[1] |

Spectroscopic Characteristics

The spectroscopic properties of this compound are expected to be similar to those of TEMPO, with notable differences arising from the deuterium substitution.

-

Mass Spectrometry (MS): The molecular ion peak for this compound will appear at a higher m/z value (174.36) compared to TEMPO (156.25).

-

Infrared (IR) Spectroscopy: The C-D stretching and bending vibrations in this compound will appear at lower frequencies (typically around 2100-2250 cm⁻¹) compared to the C-H vibrations in TEMPO (around 2850-3000 cm⁻¹).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Due to its paramagnetic nature as a free radical, the ¹H NMR spectrum of TEMPO exhibits broad signals. Similarly, a ²H NMR of this compound would show broad resonances. The absence of protons in this compound makes it a useful solvent or matrix for ¹H NMR studies of other molecules without solvent interference.

-

Electron Paramagnetic Resonance (EPR) Spectroscopy: The EPR spectrum is a key characterization technique for nitroxyl radicals. The hyperfine coupling constants in the EPR spectrum of this compound will differ from those of TEMPO due to the smaller magnetic moment of deuterium compared to protium.

Experimental Protocols

This compound is primarily utilized in mechanistic studies of chemical reactions, particularly in oxidation reactions where TEMPO is used as a catalyst. The following is a general experimental protocol for the oxidation of a primary alcohol to an aldehyde using a TEMPO-based catalyst system. This protocol can be adapted for use with this compound to investigate kinetic isotope effects.

General Protocol for the TEMPO-Catalyzed Oxidation of a Primary Alcohol

This procedure is based on the widely used conditions for the oxidation of alcohols with a TEMPO/sodium hypochlorite system.

Materials:

-

Primary alcohol

-

This compound (or TEMPO)

-

Sodium hypochlorite (NaOCl) solution (commercial bleach)

-

Sodium bromide (NaBr)

-

Sodium bicarbonate (NaHCO₃)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Round-bottom flask

-

Ice bath

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve the primary alcohol (1.0 eq) and this compound (0.01 eq) in dichloromethane.

-

Add an aqueous solution of sodium bromide (0.1 eq).

-

Cool the mixture in an ice bath and begin vigorous stirring.

-

Slowly add a solution of sodium hypochlorite (1.1 eq) containing sodium bicarbonate (to maintain a pH of ~9).

-

Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 30-60 minutes.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to destroy any excess oxidant.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude aldehyde.

-

The product can be further purified by column chromatography on silica gel if necessary.

Mechanistic Insights and the Role of Deuteration

The primary motivation for using this compound in research is to probe reaction mechanisms through the kinetic isotope effect (KIE). The KIE is the ratio of the rate constant of a reaction with a light isotope (kH) to the rate constant of the same reaction with a heavy isotope (kD). A primary KIE greater than 1 (kH/kD > 1) is observed when the bond to the isotope is broken in the rate-determining step of the reaction.

In the TEMPO-catalyzed oxidation of alcohols, the rate-determining step is often the abstraction of a hydrogen atom from the carbon bearing the hydroxyl group by the active oxidizing species, the N-oxoammonium ion. By replacing the hydrogens on the TEMPO scaffold with deuterium, researchers can investigate whether the stability or reactivity of the catalyst itself is altered in a way that affects the overall reaction rate, which would be a secondary KIE. However, the more common use of deuterated substrates (e.g., R-CD₂OH) provides direct evidence for the C-H bond cleavage being the rate-limiting step.

Catalytic Cycle of TEMPO in Alcohol Oxidation

The catalytic cycle for the oxidation of a primary alcohol by TEMPO is illustrated below. The use of this compound in this cycle would involve the perdeuterated nitroxyl radical and its corresponding oxoammonium and hydroxylamine forms.

Experimental Workflow for Kinetic Isotope Effect Studies

To determine the KIE, two parallel reactions are typically run, one with the non-deuterated substrate and one with the deuterated substrate. The rate of each reaction is monitored over time.

Synthesis of this compound

-

Synthesis of Perdeuterated 2,2,6,6-Tetramethylpiperidine: This is the most challenging step and would likely involve the use of deuterated starting materials, such as acetone-d6, and multiple reaction steps to build the piperidine ring with all hydrogen atoms replaced by deuterium. One possible route starts from the reaction of ammonia with a deuterated acetone equivalent.

-

Oxidation to this compound: The resulting perdeuterated 2,2,6,6-tetramethylpiperidine would then be oxidized to the corresponding nitroxyl radical, this compound. This oxidation is a standard transformation and can be achieved using various oxidizing agents, such as hydrogen peroxide with a tungsten catalyst.

Applications in Drug Development and Materials Science

The use of deuterated compounds, including this compound, is of significant interest in drug development. The "deuterium effect" can be strategically employed to slow down the metabolic degradation of a drug by replacing hydrogen atoms at metabolically vulnerable positions with deuterium. This can lead to improved pharmacokinetic profiles, such as a longer half-life and reduced dosing frequency. While this compound itself is not a therapeutic agent, its use in mechanistic studies helps to elucidate reaction pathways that are relevant to drug metabolism.

In materials science, TEMPO and its derivatives are used as catalysts for the selective oxidation of polysaccharides like cellulose and as mediators in controlled radical polymerization to synthesize polymers with well-defined architectures. The use of this compound in these contexts can provide valuable insights into the reaction mechanisms at a molecular level.

Safety and Handling

This compound should be handled with the same precautions as TEMPO. It is a stable radical, but it is also a chemical reagent.

-

Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Storage: Store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and strong acids. It is typically stored under refrigeration.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

This technical guide provides a foundational understanding of this compound for researchers and professionals. As a specialized isotopic tracer, its value lies in the detailed mechanistic information it can provide, contributing to the advancement of organic synthesis, drug discovery, and materials science.

References

Isotopic Labeling of Nitroxide Radicals: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitroxide radicals, stable organic free radicals, have emerged as indispensable tools in a myriad of scientific disciplines, including chemistry, biology, and medicine. Their paramagnetic nature makes them particularly amenable to Electron Paramagnetic Resonance (EPR) spectroscopy, a powerful technique for probing molecular structure, dynamics, and redox processes. The sensitivity and resolution of EPR measurements can be significantly enhanced through the strategic isotopic labeling of nitroxide radicals. This technical guide provides a comprehensive overview of the core principles, experimental methodologies, and applications of isotopically labeled nitroxides, with a focus on their relevance to researchers, scientists, and drug development professionals.

This guide will delve into the isotopic labeling of nitroxide radicals with stable isotopes such as Nitrogen-15 (¹⁵N), Deuterium (²H), and Carbon-13 (¹³C). We will explore the profound effects of isotopic substitution on the EPR spectral properties of nitroxides and provide detailed experimental protocols for their synthesis. Furthermore, this document will illustrate the application of these labeled compounds in key experimental workflows, such as site-directed spin labeling (SDSL) and in vivo EPR oximetry, and their role in elucidating complex biological signaling pathways.

The Impact of Isotopic Labeling on EPR Spectra

The substitution of naturally abundant isotopes with their heavier, stable counterparts induces significant and advantageous changes in the EPR spectra of nitroxide radicals. These changes are rooted in the different nuclear spin properties of the isotopes.

-

Nitrogen-15 (¹⁵N) Labeling: The most common nitrogen isotope, ¹⁴N, has a nuclear spin (I) of 1, which splits the EPR signal of a nitroxide into three lines. In contrast, ¹⁵N has a nuclear spin of 1/2, resulting in a simpler spectrum with only two lines.[1] This spectral simplification leads to a theoretical 1.5-fold increase in signal intensity for a given radical concentration, thereby enhancing the sensitivity of EPR measurements.[2] This is particularly beneficial for in vivo studies where the concentration of the spin probe is often limited.[3]

-

Deuterium (²H) Labeling: The protons (¹H) on the methyl groups adjacent to the nitroxide moiety contribute to the broadening of EPR spectral lines through unresolved hyperfine coupling.[4] Replacing these protons with deuterium (²H), which has a smaller magnetic moment, significantly narrows the EPR linewidths.[4] This line narrowing leads to a concomitant increase in signal intensity and resolution, allowing for more precise measurements of subtle spectral changes.[4] However, in some applications like EPR oximetry, deuteration can lead to a loss of superhyperfine features, which may reduce the sensitivity to oxygen concentration.[3][5]

-

Carbon-13 (¹³C) Labeling: The incorporation of ¹³C (I=1/2) at specific positions within the nitroxide structure can provide valuable information about the electronic and molecular structure of the radical. The hyperfine coupling to ¹³C can be used to map the spin density distribution within the molecule.

The table below summarizes the key quantitative effects of isotopic labeling on the EPR spectral parameters of a commonly used nitroxide radical, 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO).

| Isotopic Label | Nuclear Spin (I) | Number of Lines | Hyperfine Coupling Constant (aN), Gauss | Linewidth (ΔH), Gauss | Relative Signal Intensity |

| ¹⁴N-TEMPO | 1 | 3 | ~17.1 | ~1.0-1.5 | 1 |

| ¹⁵N-TEMPO | 1/2 | 2 | ~24.0 | ~1.0-1.5 | ~1.5 |

| d₁₇-¹⁴N-TEMPO | 1 | 3 | ~17.1 | ~0.3-0.5 | Increased |

| d₁₇-¹⁵N-TEMPO | 1/2 | 2 | ~24.0 | ~0.3-0.5 | Significantly Increased |

Experimental Protocols

This section provides detailed methodologies for the synthesis of isotopically labeled nitroxide radicals.

Protocol 1: Synthesis of ¹⁵N-Labeled 4-Amino-TEMPO

This protocol is adapted from the synthesis of 4-amino-TEMPO and can be modified for ¹⁵N labeling by using a ¹⁵N-labeled ammonia source in the initial step of forming the tetramethylpiperidine ring.

Materials:

-

2,2,6,6-tetramethylpiperidine (or its ¹⁵N-labeled precursor)

-

Acetic anhydride

-

Ether (Et₂O)

-

Acetone

-

Sodium carbonate

-

EDTA-4Na⁺

-

Sodium tungstate

-

30% Hydrogen peroxide (H₂O₂)

-

Potassium hydroxide (KOH)

-

Sodium sulfate (Na₂SO₄)

Procedure:

-

Acetylation: A round-bottomed flask is charged with 1.0 g of 2,2,6,6-tetramethylpiperidine and 10 ml of ether. The solution is cooled to 0 °C, and 1.08 ml of acetic anhydride is added dropwise. The mixture is warmed to room temperature and stirred for 2 hours, during which a white precipitate of 2,2,5,5-tetramethylpiperidin-4-acetamide acetate forms. The solvent is removed, and the precipitate is washed with acetone and dried.

-

Oxidation: In a 250 ml round-bottomed flask, 500 mg of the acetamide acetate is mixed with 20 ml of a 5% sodium carbonate aqueous solution. 79 mg of EDTA-4Na⁺ and 79 mg of sodium tungstate are added, and the solution is cooled to 0-4 °C. 1.58 ml of cold 30% aqueous H₂O₂ is slowly added. The mixture is warmed to room temperature and stirred for 72 hours. The resulting orange suspension is filtered, and the filtrate is saturated with sodium carbonate to precipitate more product, which is then filtered and dried to yield 1-oxyl-2,2,5,5-tetramethylpiperidin-4-acetamide.

-

Hydrolysis: The acetamide product is then hydrolyzed to the amine. The orange crystals are dissolved in a 15% aqueous solution of KOH and heated to reflux for 48 hours. The solution is cooled and extracted with ether. The organic phase is collected, dried over Na₂SO₄, and evaporated to yield 4-amino-TEMPO as a red liquid that crystallizes upon cooling.[3]

Protocol 2: General Procedure for Deuteration of Nitroxides

Perdeuteration of nitroxides can be achieved through H-D exchange reactions using a deuterium source like D₂O under high temperature and pressure, often with a catalyst.

Materials:

-

Nitroxide radical (e.g., TEMPO)

-

Deuterium oxide (D₂O)

-

Platinum on alumina catalyst (or other suitable catalyst)

-

Organic solvent (e.g., a deuterated solvent like DMF-d₇)

Procedure:

-

A solution of the nitroxide radical in a suitable organic solvent is prepared.

-

The solution is placed in a high-pressure reactor with D₂O and a catalyst.

-

The reactor is heated to a high temperature (e.g., 150-250 °C) for an extended period (e.g., 24-72 hours) to facilitate the H-D exchange.

-

After cooling, the deuterated nitroxide is extracted with an organic solvent, dried, and purified by chromatography.

Note: The specific conditions (temperature, pressure, catalyst, and reaction time) will need to be optimized for each specific nitroxide.

Protocol 3: Synthesis of ¹³C-Labeled Nitroxide Precursors

The synthesis of ¹³C-labeled nitroxides typically involves the introduction of the ¹³C label into a precursor molecule that is then converted to the final nitroxide. The following is a general strategy for synthesizing a ¹³C-labeled precursor for TEMPO, 2,2,6,6-tetramethyl-4-piperidone.

Materials:

-

¹³C-labeled acetone

-

Ammonia

-

Acid catalyst (e.g., ammonium chloride)

Procedure:

-

The synthesis of the piperidone ring can be achieved through the condensation of ¹³C-labeled acetone with ammonia in the presence of an acid catalyst.[6]

-

The reaction is typically carried out in an autoclave under pressure and at elevated temperatures.

-

The resulting ¹³C-labeled 2,2,6,6-tetramethyl-4-piperidone can then be isolated and purified.

-

This labeled precursor can then be oxidized to the corresponding nitroxide using standard procedures, such as reaction with hydrogen peroxide in the presence of a catalyst.

Applications and Experimental Workflows

Isotopically labeled nitroxide radicals are employed in a wide range of applications, from fundamental biophysical studies to preclinical drug development.

Site-Directed Spin Labeling (SDSL)

SDSL is a powerful technique for studying the structure and dynamics of proteins and other biomacromolecules. It involves the site-specific introduction of a nitroxide spin label, which then reports on its local environment via EPR spectroscopy.

In Vivo EPR Oximetry

In vivo EPR oximetry is a non-invasive technique for measuring oxygen concentration in tissues. It relies on the principle that the EPR linewidth of a nitroxide radical is sensitive to the local oxygen concentration. Isotopically labeled nitroxides, with their enhanced signal intensity, are particularly well-suited for this application.[3]

Nitroxides in Redox Signaling and Drug Development

Nitroxides can act as antioxidants and modulate cellular redox signaling pathways, making them interesting candidates for drug development. For instance, nitroxides can influence apoptosis (programmed cell death) by modulating the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[1][7]

The ability to screen for compounds that modulate cellular redox state is crucial in drug discovery. An EPR-based high-throughput screening (HTS) assay can be developed to identify novel antioxidants.

Conclusion

Isotopic labeling of nitroxide radicals is a powerful strategy for enhancing the capabilities of EPR spectroscopy in a wide range of scientific and biomedical applications. The simplification of spectra and increase in signal intensity afforded by ¹⁵N labeling, coupled with the line-narrowing effects of deuteration, provide researchers with highly sensitive probes for investigating molecular structure, dynamics, and redox status. As the field of drug development increasingly relies on a deep understanding of molecular mechanisms and cellular processes, the use of isotopically labeled nitroxides is poised to play an even more critical role in the discovery and evaluation of new therapeutic agents. This guide provides a foundational understanding and practical protocols to encourage the broader adoption of these valuable techniques.

References

- 1. Nitric oxide-induced apoptosis is mediated by Bax/Bcl-2 gene expression, transition of cytochrome c, and activation of caspase-3 in rat vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. xuv.scs.illinois.edu [xuv.scs.illinois.edu]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. US4536581A - Process for preparing 2,2,6,6-tetramethyl-4-piperidone - Google Patents [patents.google.com]

- 7. Nitric oxide induces cell death by regulating anti-apoptotic BCL-2 family members - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Foundational Research on Deuterated Spin Labels

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the foundational principles, methodologies, and applications of deuterated spin labels in Electron Paramagnetic Resonance (EPR) spectroscopy. The strategic replacement of protons with deuterium in spin labels, proteins, and solvents has revolutionized the study of biomolecular structure, dynamics, and interactions, pushing the boundaries of measurable distances and enhancing spectroscopic sensitivity. This document serves as a core resource, detailing the theoretical basis, experimental protocols, and quantitative impact of deuteration for professionals in structural biology and drug discovery.

The Foundational Principle: Overcoming Relaxation Limits

Site-directed spin labeling (SDSL) combined with pulsed EPR techniques like Double Electron-Electron Resonance (DEER), also known as Pulsed Electron-Electron Double Resonance (PELDOR), is a powerful method for measuring nanometer-scale distances in biomolecules.[1][2] The sensitivity and the maximum measurable distance in these experiments are fundamentally limited by the spin echo dephasing time, or phase memory time (Tm).[3][4] In protonated environments, the electron spin echo decays rapidly due to magnetic dipolar interactions with surrounding protons, a process known as nuclear spin diffusion.[3] This rapid decoherence results in short Tm values, typically in the range of 2-4 µs, constraining measurable distances to approximately 3-4 nm.[3]

Deuteration provides a powerful solution to this limitation. The magnetic moment of a deuteron is significantly smaller than that of a proton, leading to weaker dipolar coupling.[3] By replacing protons with deuterons in the solvent, the cryoprotectant, and the biomolecule itself, the network of proton-driven spin diffusion is effectively silenced.[3][5] This strategic isotopic substitution dramatically extends the phase memory time, enabling the measurement of much longer distances and significantly improving the signal-to-noise ratio of the experiment.[3][6]

Caption: Logical flow showing how deuteration mitigates proton-induced spin decoherence to extend Tₘ.

Quantitative Impact of Deuteration on Spin Label Properties

The use of deuterated solvents, proteins, or both, has a direct and measurable impact on key EPR parameters. The most significant improvement is seen in the phase memory time (Tm), which directly correlates with the maximum distance that can be accurately measured.

| Sample Condition | Typical Tₘ (µs) | Maximum Measurable Distance | Reference |

| Protonated Protein in H₂O-based buffer | 2 - 4 | ~ 3 - 4 nm | [3] |

| Protonated Protein in D₂O-based buffer | 5 - 6 | Moderately Increased | [3] |

| Deuterated Protein in D₂O-based buffer | ~ 36 | Up to 17 nm | [3][5] |

Key Experimental Protocols

Successful application of deuterated spin labels relies on meticulous experimental procedures, from protein expression to spectroscopic measurement.

This protocol provides a general framework for expressing deuterated proteins in E. coli using shaker flasks and a D₂O-based minimal medium.[7][8][9]

-

Adaptation of E. coli:

-

Streak the E. coli strain (e.g., BL21(DE3)) carrying the expression plasmid onto an LB agar plate and incubate overnight.

-

Inoculate 15 mL of LB medium with several fresh colonies and grow at 37°C until the A₆₀₀ reaches ~0.4-0.5.[7]

-

Add 15 mL of M9 minimal medium prepared with 100% D₂O (²H-M9) to the culture (now 50% D₂O) and continue growth.[7]

-

When the A₆₀₀ again reaches ~0.4-0.5, add another 30 mL of ²H-M9 medium to the flask (now 75% D₂O) and grow to a similar density.[7] This gradual adaptation is crucial for cell viability in the deuterated environment.

-

-

Large-Scale Expression:

-

Use the adapted culture to inoculate 1 L of ²H-M9 medium supplemented with deuterated glucose (or glycerol) as the carbon source and ¹⁵NH₄Cl if isotopic nitrogen labeling is also desired.

-

Grow the culture at 37°C to an A₆₀₀ of ~0.8-1.0.

-

Induce protein expression by adding IPTG to a final concentration of 1 mM.

-

Continue incubation for 4-16 hours, typically at a reduced temperature (e.g., 18-25°C) to improve protein folding and solubility.

-

-

Purification:

-

Harvest the cells by centrifugation.

-

Purify the deuterated protein using standard chromatography techniques (e.g., Ni-NTA affinity, size exclusion) under conditions appropriate for the specific protein. The yield for a highly deuterated protein from a 1 L culture can range from 5 to 50 mg.[9]

-

The SDSL workflow involves genetic modification of the target protein followed by a specific chemical reaction to attach the spin label.[1]

Caption: Experimental workflow for Site-Directed Spin Labeling (SDSL) and subsequent EPR analysis.

-

Site-Directed Mutagenesis:

-

Identify the target site for spin label incorporation.

-

If the protein contains native, non-disulfide-bonded cysteine residues, they must first be mutated to a non-reactive amino acid like alanine or serine to prevent non-specific labeling.[1]

-

Introduce a unique cysteine codon at the desired position in the protein's gene using standard molecular biology techniques.[1]

-

-

Protein Expression and Purification:

-

Express and purify the cysteine-mutant protein. For studies leveraging the benefits of deuteration, use the protocol described in section 3.1.

-

-

Spin Labeling Reaction:

-

Reduce any disulfide-linked dimers of the purified protein by incubation with a 5- to 10-fold molar excess of a reducing agent like DTT or TCEP.

-

Remove the reducing agent, typically by buffer exchange or dialysis.

-

Add a 10- to 20-fold molar excess of a sulfhydryl-specific nitroxide spin label (e.g., (1-oxyl-2,2,5,5-tetramethyl-Δ3-pyrroline-3-methyl) methanethiosulfonate, or MTSL) to the protein solution.

-

Incubate the reaction overnight at 4°C or for 1-2 hours at room temperature.

-

Remove excess, unreacted spin label by dialysis or size-exclusion chromatography.

-

-

EPR Sample Preparation and Measurement:

-

Concentrate the labeled protein to the desired range (e.g., 50-200 µM).[10]

-

Add a cryoprotectant (e.g., 20-30% deuterated glycerol) to prevent damage during freezing.

-

Transfer the sample to an EPR tube and flash-freeze in liquid nitrogen.

-

Perform DEER/PELDOR measurements at cryogenic temperatures, typically around 50 K.[3]

-

Applications in Drug Development and Structural Biology

The enhanced capabilities afforded by deuterated spin labels provide critical insights for drug discovery and fundamental biological research. By enabling precise distance measurements over a wider range, these techniques can illuminate:

-

Conformational Changes: Mapping the large-scale structural rearrangements of proteins upon binding to ligands, drugs, or other proteins.[11] This is crucial for understanding mechanisms of action and allostery.

-

Protein-Nucleic Acid Interactions: Characterizing the architecture of complex protein-DNA or protein-RNA assemblies.[11]

-

Membrane Protein Structure: Studying the structure and dynamics of challenging targets like ion channels and transporters in a near-native lipid environment.[1]

-

Characterizing Intrinsically Disordered Proteins (IDPs): Probing the conformational ensembles of IDPs that are intractable by traditional methods like X-ray crystallography.

The ability to precisely define the structural states of a target protein can guide the rational design of small molecules that stabilize a desired conformation or disrupt a pathological interaction, thereby accelerating the drug development pipeline.

Caption: Using deuterated spin labels to investigate ligand-induced conformational changes in a protein.

References

- 1. Site-Directed Spin Labeling EPR for Studying Membrane Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The spatial effect of protein deuteration on nitroxide spin-label relaxation: Implications for EPR distance measurement - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Dance with spins: site-directed spin labeling coupled to electron paramagnetic resonance spectroscopy directly inside cells - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC05907J [pubs.rsc.org]

- 6. New Developments in Spin Labels for Pulsed Dipolar EPR - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A simple protocol for the production of highly deuterated proteins for biophysical studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. A simple protocol for the production of highly deuterated proteins for biophysical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Spin labels for 19 F ENDOR distance determination: resolution, sensitivity and distance predictability - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D4CP02996H [pubs.rsc.org]

- 11. New Developments in Spin Labels for Pulsed Dipolar EPR [mdpi.com]

Part 1: TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) and its Derivatives in Exploratory Studies

An in-depth analysis of the publicly available scientific literature and technical documentation reveals no specific entity or technology referred to as "Tempo-d18." The search results primarily yield information on two distinct but similarly named subjects: TEMPO , a well-known stable nitroxyl radical used in organic chemistry, and TempO-Seq , a targeted RNA sequencing technology.

This guide will proceed by presenting the relevant information found for both TEMPO and TempO-Seq , as it is plausible that "this compound" could be a derivative, a specific application, or a misnomer for one of these existing technologies. Without further clarification on the exact nature of "this compound," this document is structured to provide a comprehensive technical overview of both, enabling researchers to identify the potentially relevant subject.

TEMPO is a highly stable free radical primarily utilized as a catalyst and an oxidant in a wide array of chemical reactions, most notably in the selective oxidation of alcohols. Its deuterated forms are common in electron paramagnetic resonance (EPR) spectroscopy studies to probe molecular dynamics.

Experimental Protocols

A representative experimental protocol for the oxidation of a primary alcohol to an aldehyde using TEMPO is detailed below.

Table 1: Experimental Protocol for TEMPO-mediated Oxidation of Benzyl Alcohol

| Step | Procedure | Reagents & Conditions | Purpose |

| 1 | Reaction Setup | In a round-bottom flask, dissolve benzyl alcohol (1 mmol) in dichloromethane (10 mL). | To prepare the substrate solution. |

| 2 | Addition of TEMPO | Add TEMPO (0.1 mmol, 10 mol%) to the solution. | Introduction of the catalyst. |

| 3 | Addition of Co-oxidant | Add (diacetoxyiodo)benzene (BAIB) (1.2 mmol) in one portion. | To act as the stoichiometric oxidant, regenerating the active oxoammonium ion from TEMPO. |

| 4 | Reaction Monitoring | Stir the reaction mixture at room temperature (25°C). Monitor the reaction progress by thin-layer chromatography (TLC). | To ensure the reaction proceeds to completion. |

| 5 | Quenching | Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (15 mL). | To remove the excess oxidant. |

| 6 | Extraction | Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 10 mL). | To isolate the product from the aqueous phase. |

| 7 | Purification | Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel. | To obtain the pure aldehyde. |

Signaling and Mechanistic Pathways

The catalytic cycle of TEMPO in the oxidation of alcohols involves the formation of an active oxoammonium ion species.

Catalytic cycle of TEMPO-mediated alcohol oxidation.

Part 2: TempO-Seq in Exploratory Transcriptomic Studies

TempO-Seq is a targeted RNA sequencing technology that enables the quantification of the expression of a predefined set of genes. It is particularly useful for high-throughput screening and profiling studies where whole-transcriptome sequencing is not required.

Experimental Workflow

The TempO-Seq workflow involves a series of steps from sample preparation to data analysis.

High-level experimental workflow for TempO-Seq.

Data Presentation and Analysis

A critical aspect of TempO-Seq studies is the normalization of raw read counts to enable accurate comparison of gene expression levels across different samples.[1]

Table 2: Comparison of Normalization Methods for TempO-Seq Data

| Normalization Method | Principle | Performance Highlights | Reference |

| Upper Quartile (UQ) | Uses the upper quartile of the counts for scaling. | Performed the best in maintaining fold-change levels with high specificity and sensitivity. | [1][2] |

| Counts Per Million (CPM) | Normalizes by the total number of reads per sample. | A simple and reasonably reliable method for two-class comparisons. | [1] |

| Total Counts (TC) | Similar to CPM, scales by the total library size. | Performed reasonably well in two-class comparison scenarios. | [1] |

| DESeq2 Scaling Factors | Estimates size factors based on the median of ratios of counts. | Despite its assumption of a majority of unchanged genes, it performed reasonably well. | [1] |

The choice of normalization method can significantly impact the results of downstream analyses, such as differential gene expression analysis. For two-class comparisons in TempO-Seq data, UQ, CPM, TC, or DESeq2 normalization methods are suggested to provide reliable results, particularly for absolute fold-change levels of 2.0 or greater.[1]

Logical Relationships in Data Analysis

The process of analyzing TempO-Seq data follows a logical pipeline from raw data to biological insights.

Logical flow of TempO-Seq data analysis.

Without a precise definition of "this compound," this guide provides a technical overview of two prominent technologies, TEMPO and TempO-Seq, that are relevant to exploratory research in chemistry and biology. The provided experimental details, data tables, and diagrams offer a foundational understanding for researchers in these fields. Should "this compound" refer to a specific deuterated isotopologue of a TEMPO derivative, the principles of its reactivity would likely be similar to those outlined, with potential kinetic isotope effects influencing reaction rates. If "this compound" is a specific panel or application of TempO-Seq, the general workflow and data analysis principles would still apply. Further clarification of the term is necessary for a more targeted and in-depth technical guide.

References

The Deuterium Advantage: A Technical Guide to Enhanced Performance with Deuterated TEMPO

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of advanced analytical techniques such as Dynamic Nuclear Polarization (DNP) enhanced Nuclear Magnetic Resonance (NMR) and Electron Paramagnetic Resonance (EPR) spectroscopy, the precision and sensitivity of molecular probes are paramount. (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO), a stable nitroxide radical, is a cornerstone of these methodologies, serving as a polarizing agent and spin label.[1] This technical guide explores the significant benefits of substituting hydrogen with its heavier isotope, deuterium, in the TEMPO molecule. Deuterated TEMPO offers superior performance by mitigating key relaxation pathways, leading to enhanced signal intensity and resolution, which are critical for detailed structural and dynamic studies of biomolecules and materials. This guide provides an in-depth analysis of these benefits, supported by quantitative data, detailed experimental methodologies, and conceptual diagrams to facilitate a comprehensive understanding for researchers and drug development professionals.

Core Benefits of Deuterated TEMPO

The primary advantage of using perdeuterated TEMPO (d-TEMPO) over its hydrogenated counterpart (h-TEMPO) lies in the reduction of electron-nuclear hyperfine interactions. The magnetic moment of deuterium is significantly smaller than that of a proton. This substitution effectively dampens the primary mechanism of electron spin relaxation, leading to several key improvements:

-

Longer Electron Spin Relaxation Times: Deuteration extends both the spin-lattice (T1) and spin-spin (T2) relaxation times of the electron. This allows the unpaired electron to maintain its polarized state for a longer duration, which is crucial for efficient polarization transfer in DNP experiments.[2]

-

Narrower EPR Linewidths: The reduction in hyperfine coupling results in significantly narrower EPR linewidths for d-TEMPO.[2] This leads to enhanced spectral resolution, allowing for more precise measurements and the ability to distinguish between different radical species or environments.

-

Increased DNP Enhancement: The combination of longer relaxation times and narrower linewidths makes d-TEMPO a more efficient polarizing agent in DNP-NMR. This results in substantially higher NMR signal enhancements, enabling the study of low-concentration samples or insensitive nuclei that would otherwise be undetectable.[3]

-

Improved Stability and Reduced Artifacts: In site-directed spin labeling (SDSL) EPR studies, the narrower lines of d-TEMPO provide cleaner spectra with higher resolution, facilitating more accurate analysis of protein and nucleic acid structure and dynamics.

Quantitative Performance Comparison

The theoretical advantages of deuterated TEMPO translate into significant, measurable improvements in experimental applications. The following tables summarize the quantitative enhancements observed when using deuterated nitroxides compared to their protonated analogues.

| Parameter | Hydrogenated TEMPO (h-TEMPO) | Deuterated TEMPO (d-TEMPO) | Improvement Factor |

| DNP Enhancement Factor (ε) | |||

| ¹³C CP-MAS (on deuterated protein) | ε ≈ 31 | ε ≈ 120 | ~3.9x [3] |

| ¹³C Direct Excitation (on deuterated protein) | - | ε ≈ 145 | - [3] |

| ¹⁵N Direct Excitation (on deuterated protein) | - | ε = 207 | - [3] |

| General Nitroxide Radicals | |||

| DNP Factor (¹⁴N-labeled) | Baseline | ~70% Increase | ~1.7x |

Table 1: Comparison of DNP NMR Signal Enhancements. The data highlights the significant increase in signal enhancement (ε) achieved by using deuterated polarizing agents in solid-state DNP-NMR experiments on biological samples.

| Parameter | General Trend for Hydrogenated Nitroxides | General Trend for Deuterated Nitroxides |

| Electron Spin-Lattice Relaxation Time (T1e) | Shorter | Longer |

| Electron Spin-Spin Relaxation Time (T2e) | Shorter | Longer |

| EPR Linewidth | Broader | Narrower |

Table 2: Qualitative Comparison of Spectroscopic Properties. Deuteration leads to more favorable relaxation times and narrower linewidths, which are foundational to the enhanced performance of d-TEMPO in both EPR and DNP applications.

Experimental Protocols and Methodologies

While specific experimental parameters should be optimized for each application, the following sections provide detailed foundational protocols for the synthesis of TEMPO derivatives and their application in DNP-NMR and EPR spectroscopy.

Synthesis of 4-Acetamido-TEMPO (Conceptual Pathway for Deuteration)

Key Reaction Steps:

-

Formation of the Piperidine Ring: Condensation of deuterated acetone with deuterated ammonia to form the core 2,2,6,6-tetramethylpiperidine ring structure.

-

Oxidation to the Nitroxide Radical: The resulting deuterated piperidine derivative is oxidized to form the stable nitroxide radical. Common oxidizing agents include hydrogen peroxide with a sodium tungstate catalyst.[4]

-

Functionalization: Introduction of functional groups at the 4-position as required for specific applications (e.g., creating 4-amino-TEMPO or 4-hydroxy-TEMPO from the corresponding piperidone).

This generalized pathway would need to be adapted and optimized for deuterated reagents to achieve high isotopic enrichment and yield.

Sample Preparation for Solid-State DNP-NMR Spectroscopy

This protocol describes the preparation of a biological solid-state NMR sample for DNP analysis using a deuterated nitroxide radical like d-TEMPO.

Materials and Reagents:

-

Target sample (e.g., lyophilized protein, peptide, or other biomolecule)

-

Deuterated TEMPO derivative (e.g., d-AMUPol, d-TOTAPOL)

-

Cryoprotectant glassing matrix (e.g., d8-glycerol/D₂O/H₂O in a 60:30:10 v/v/v ratio)[3]

-

Solid-state NMR rotor (e.g., 3.2 mm ZrO₂)[3]

-

Spatula and packing tools

Procedure:

-

Prepare the Radical/Cryoprotectant Solution: Dissolve the deuterated TEMPO-based radical in the cryoprotectant matrix to a final concentration typically between 5-20 mM.[5] Vortex thoroughly to ensure homogeneity.

-

Sample Impregnation: Add the radical/cryoprotectant solution dropwise to the solid, powdered sample. The goal is to create a thick, wet paste.[5]

-

Mixing: Gently mix the sample and solution with a spatula until the consistency is uniform. Avoid excessive force that could damage crystalline samples. The final mixture should be paste-like, without excess liquid.[5]

-

Rotor Packing: Carefully pack the wet paste into the NMR rotor using appropriate packing tools. Ensure the sample is packed tightly and evenly to the top of the rotor to ensure good magic-angle spinning (MAS) stability.

-

Sealing and Storage: Securely cap the rotor. If not for immediate use, flash-freeze the packed rotor in liquid nitrogen and store at or below -80°C.

EPR Spectroscopy of a TEMPO-labeled Sample

This protocol outlines the general steps for acquiring a continuous-wave (CW) EPR spectrum of a sample labeled with a TEMPO derivative.

Instrumentation and Setup:

-

X-band EPR Spectrometer (e.g., Bruker EMXplus)[6]

-

High-sensitivity resonator

-

Temperature control unit

-

Sample capillary or flat cell

Procedure:

-

Sample Preparation: Dissolve or suspend the TEMPO-labeled sample in a suitable solvent. For biological macromolecules, this is typically an aqueous buffer. The concentration should be optimized to maximize signal while avoiding significant line broadening from spin-spin interactions.

-

Loading the Sample: Transfer the sample into a quartz capillary tube or a flat cell suitable for the EPR resonator.

-

Spectrometer Setup:

-

Place the sample into the resonator and tune the spectrometer to the resonant frequency.

-

Set the desired temperature for the experiment. For mobility studies, a range of temperatures may be explored. To determine magnetic tensor parameters, cryogenic temperatures (e.g., 100 K) are used to immobilize the spin probe.[6]

-

-

Data Acquisition:

-

Set the center field and sweep width to cover the expected spectral range of the nitroxide radical (typically around 3400 G for X-band).

-

Set the microwave power. Start with a low power (e.g., 0.5-1 mW) to avoid saturation of the signal.[6]

-

Set the modulation amplitude. A value around 0.05-0.10 mT is a common starting point.[6]

-

Acquire the spectrum by sweeping the magnetic field. The result is typically displayed as the first derivative of the absorption signal.

-

-

Optimization: If necessary, optimize the signal-to-noise ratio by adjusting the number of scans, microwave power, and modulation amplitude. A power saturation study may be performed to determine the optimal microwave power.

Visualizing the Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate the core concepts and workflows discussed in this guide.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.aip.org [pubs.aip.org]

- 3. Dynamic Nuclear Polarization of Deuterated Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Sample preparation strategies dnp experiments | Bruker [bruker.com]

- 6. Rotational Mobility of TEMPO Spin Probe in Polypropylene: EPR Spectra Simulation and Calculation via Approximated Formulas [mdpi.com]

Tempo-d18 as a Stable Free Radical: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Tempo-d18, the perdeuterated form of the stable free radical 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO). It is intended for researchers, scientists, and drug development professionals who utilize electron paramagnetic resonance (EPR) spectroscopy and other techniques where stable radicals are employed. This guide covers the core properties of this compound, its advantages over its non-deuterated counterpart, relevant experimental protocols, and key applications.

Introduction to this compound: The Advantage of Deuteration

This compound is a nitroxide radical, a class of organic compounds characterized by a stable free radical localized on the N-O bond. The defining feature of this compound is the substitution of all 18 hydrogen atoms with deuterium. This isotopic labeling confers significant advantages in EPR spectroscopy, the primary analytical technique for studying paramagnetic species.

The primary benefit of using this compound is the significant narrowing of the EPR linewidths compared to standard TEMPO.[1] This is due to the smaller magnetic moment of deuterium compared to hydrogen, which reduces the hyperfine interactions that contribute to line broadening. The enhanced spectral resolution allows for more precise measurements of g-values and hyperfine coupling constants, and can reveal subtle spectral features that might be obscured in the spectra of non-deuterated radicals.[1] This is particularly advantageous in complex biological systems where multiple paramagnetic species may be present or where the radical's environment is heterogeneous.

Physicochemical and Spectroscopic Properties

Table 1: General Physicochemical Properties of TEMPO (as a proxy for this compound)

| Property | Value | Reference(s) |

| Molecular Formula | C₉D₁₈NO | N/A |

| Appearance | Orange-red crystalline solid | [4] |

| Melting Point | 39-40 °C | [4] |

| Solubility | Soluble in many organic solvents, sparingly soluble in water | [4] |

Table 2: Representative EPR Spectral Parameters of this compound

Quantitative EPR spectral parameters for this compound in a wide range of solvents are not compiled in a single source. However, the following table provides representative values gleaned from the literature. It is crucial for researchers to determine these parameters for their specific experimental conditions.

| Solvent System | g-value | Hyperfine Coupling Constant (AN) | Linewidth | Reference(s) |

| Ionic Liquid ([Bmim]BF₄) | Isotropic (high temp) | Not specified | Narrower than TEMPO | [5] |

| Frozen Solution | Anisotropic | Not specified | Narrower than TEMPO | [1] |

Note: The exact g-values and hyperfine coupling constants are highly sensitive to the solvent polarity and temperature.

Experimental Protocols

Synthesis of this compound

A detailed, step-by-step protocol for the synthesis of perdeuterated TEMPO (this compound) is not widely published. However, the general synthesis of TEMPO and its derivatives involves the oxidation of the corresponding amine, 2,2,6,6-tetramethylpiperidine. For this compound, this would require the synthesis of perdeuterated 2,2,6,6-tetramethylpiperidine as the starting material. The oxidation can be achieved using various oxidizing agents, such as hydrogen peroxide or m-chloroperoxybenzoic acid (mCPBA).

A general workflow for the synthesis of TEMPO derivatives is as follows:

Caption: General workflow for the synthesis of this compound.

Site-Directed Spin Labeling (SDSL) with this compound

SDSL is a powerful technique for studying the structure and dynamics of proteins and other biomolecules.[6] It involves the introduction of a spin label, such as a this compound derivative, at a specific site in the molecule of interest. The most common method involves site-directed mutagenesis to introduce a cysteine residue, which can then be specifically labeled with a thiol-reactive spin label.

Experimental Workflow for Site-Directed Spin Labeling:

Caption: A typical workflow for site-directed spin labeling of a protein with this compound.

Key Considerations for SDSL with this compound:

-

Choice of Linker: The chemical linker used to attach this compound to the biomolecule is crucial. The length and flexibility of the linker will affect the mobility of the spin label and, consequently, the EPR spectrum.

-

Labeling Efficiency: It is important to optimize the labeling reaction to ensure a high yield of singly labeled protein. This can be monitored by mass spectrometry or EPR spectroscopy.

-

Removal of Unreacted Label: Thorough removal of unreacted spin label is essential to avoid background signals in the EPR spectrum.[7]

EPR Spectroscopy of this compound Labeled Samples

The setup of an EPR experiment will depend on the specific information being sought. Continuous-wave (CW) EPR is commonly used to study the mobility and environment of the spin label, while pulsed EPR techniques, such as Double Electron-Electron Resonance (DEER), can be used to measure distances between two spin labels.

General EPR Experimental Workflow:

Caption: A generalized workflow for an EPR experiment using a this compound labeled sample.

Applications in Research and Drug Development

The unique properties of this compound make it a valuable tool in a variety of research areas, including:

-

Structural Biology: Determining the structure and conformational changes of proteins, nucleic acids, and other biomolecules.[6] The enhanced resolution of this compound EPR spectra can provide more detailed information about the local environment of the spin label.

-

Membrane Protein Studies: Investigating the structure and dynamics of membrane proteins in their native lipid environment.

-

Drug Discovery and Development: Screening for drug binding and characterizing the interactions between small molecules and their biological targets. Changes in the EPR spectrum of a this compound labeled protein upon ligand binding can provide information about the binding event and its effect on the protein's conformation.

-

Materials Science: Probing the local dynamics and structure of polymers and other soft materials.

Conclusion

This compound offers significant advantages over its non-deuterated counterpart for researchers using EPR spectroscopy. The narrower linewidths and enhanced spectral resolution provided by deuteration allow for more precise and detailed studies of molecular structure and dynamics. While some specific quantitative data and detailed synthesis protocols remain to be widely published, the fundamental principles and general experimental approaches outlined in this guide provide a solid foundation for the successful application of this compound in a wide range of scientific disciplines. As research in this area continues, a more comprehensive understanding of the specific properties and optimized protocols for this compound is expected to emerge, further expanding its utility as a powerful spin label.

References

- 1. EPR Distance Measurements in Deuterated Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Two faces of TEMPO (2,2,6,6-tetramethylpiperidinyl-1-oxyl) - An antioxidant or a toxin? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Tetramethylpiperidine N-Oxyl (TEMPO), Phthalimide N-oxyl (PINO), and Related N-Oxyl Species: Electrochemical Properties and Their Use in Electrocatalytic Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2,2,6,6-Tetramethylpiperidine-1-oxyl (free radical) for synthesis 2564-83-2 [sigmaaldrich.com]

- 5. youtube.com [youtube.com]

- 6. Site-Directed Spin Labeling EPR for Studying Membrane Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Use of site-directed spin labeling EPR spectroscopy to study protein–LPS interactions - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking Macromolecular Secrets: A Guide to Deuterated Nitroxides in Structural Biology

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of structural biology, where understanding the precise three-dimensional architecture of biomolecules is paramount, deuterated nitroxides have emerged as a powerful tool. This technical guide delves into the core principles, experimental methodologies, and profound advantages of employing these specialized spin labels to unravel the complexities of protein and nucleic acid structure and dynamics. The strategic substitution of protons with deuterium in nitroxide spin labels, coupled with deuteration of the surrounding solvent and the biomolecule itself, has revolutionized the application of advanced spectroscopic techniques, particularly Electron Paramagnetic Resonance (EPR).

The Deuterium Advantage: Pushing the Limits of Distance Measurement

The primary motivation for using deuterated nitroxides lies in their ability to significantly extend the phase memory time (Tm) of the electron spin.[1] In a non-deuterated environment, the interaction of the nitroxide's unpaired electron with surrounding protons leads to rapid spin echo dephasing, typically within 2-4 microseconds.[1] This short Tm fundamentally limits the maximum distance that can be reliably measured between two spin labels using techniques like Double Electron-Electron Resonance (DEER), also known as Pulsed Electron-Electron Double Resonance (PELDOR).[2][3]

Deuteration of the nitroxide spin label, the solvent, and most importantly, the protein or nucleic acid under investigation, dramatically reduces these deleterious proton-electron dipolar interactions.[1][2] This reduction in magnetic "noise" leads to a substantial increase in Tm, with values reaching up to 36 microseconds or more in fully deuterated systems.[1] This extended coherence allows for the measurement of much longer distances, pushing the boundaries from a typical limit of around 60 Å in protonated samples to upwards of 160 Å in deuterated ones.[3] This capability is crucial for studying large macromolecular complexes and significant conformational changes.

Quantitative Impact of Deuteration on Spin Relaxation

The benefits of deuteration are not merely qualitative. The following tables summarize the quantitative improvements in relaxation times and measurable distances observed when employing deuterated components in EPR experiments.

| Sample Condition | Typical Phase Memory Time (Tm) | Maximum Measurable Distance | Reference |

| Protonated Protein in H₂O/Glycerol | 2 - 4 µs | ~50-60 Å | [1][3] |

| Protonated Protein in D₂O/d₈-Glycerol | 5 - 6 µs | ~80 Å | [1][2] |

| Deuterated Protein in D₂O/d₈-Glycerol | ~28 - 36 µs | >100 - 160 Å | [1][3] |

Table 1: Impact of Deuteration on Phase Memory Time (Tm) and Measurable Distances in DEER Spectroscopy.

| Nitroxide Spin Label | T₂* (ns) | Reference |

| ¹⁵N-Tempamine (protonated) | 92 | [4] |

| ¹⁵N-Tempol (protonated) | 94 | [4] |

| ¹⁵N-PDT (deuterated ¹⁵N-Tempone) | 196 | [4] |

| Oxo63 (trityl radical) | 450 | [4] |

Table 2: Comparison of Transverse Relaxation Times (T₂) for Protonated and Deuterated Nitroxides.*

Experimental Protocols: A Step-by-Step Guide

The successful application of deuterated nitroxides in structural biology hinges on meticulous experimental procedures. The following sections provide detailed methodologies for key stages of the process.

Production of Highly Deuterated Proteins

A simple and effective protocol for producing highly deuterated proteins in Escherichia coli is crucial for these studies.[5][6]

Materials:

-

E. coli expression strain (e.g., BL21(DE3)) transformed with the plasmid encoding the protein of interest.

-

LB medium.

-

²H-M9 minimal medium prepared with 100% D₂O and deuterated glucose (d₇-glucose) as the sole carbon source.

-

Appropriate antibiotics.

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG).

Procedure:

-

Adaptation to D₂O:

-

Inoculate a small volume of LB medium with a single colony of the expression strain and grow to an A₆₀₀ of ~0.4-0.5.

-

Gradually adapt the cells to D₂O by sequential transfers into media with increasing percentages of ²H-M9 (e.g., 50%, 75%, and finally 100%).[5]

-

-

Large-Scale Growth:

-

Inoculate a large volume of 100% ²H-M9 medium with the adapted cell culture to an initial A₆₀₀ of ~0.2-0.3.

-

Grow the culture at 37°C with vigorous shaking until the A₆₀₀ reaches 0.8-0.9.[5]

-

-

Protein Expression:

-

Induce protein expression by adding IPTG to a final concentration of 0.2-1 mM.

-

Continue to grow the culture for several hours (typically 4-16 hours) at a suitable temperature for the specific protein.

-

-

Harvesting and Purification:

-

Harvest the cells by centrifugation.

-

Purify the deuterated protein using standard chromatography techniques. The extent of deuteration can be verified by mass spectrometry.[2]

-

Site-Directed Spin Labeling (SDSL) with Methanethiosulfonate Spin Label (MTSL)

The most common method for attaching a nitroxide spin label to a protein is through cysteine-specific modification using MTSL.[7][8]

Materials:

-

Purified, deuterated protein with a single cysteine residue at the desired labeling site.

-

(1-oxyl-2,2,5,5-tetramethyl-Δ³-pyrroline-3-methyl) methanethiosulfonate (MTSL) or its deuterated analog.

-

Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP).

-

Labeling buffer (e.g., phosphate or Tris buffer, pH 7.0-7.5).

-

Desalting column.

Procedure:

-

Reduction of Cysteine:

-

Incubate the protein with a 10-fold molar excess of DTT or TCEP for 30 minutes at room temperature to ensure the cysteine thiol group is reduced.[9]

-

-

Removal of Reducing Agent:

-

Remove the DTT or TCEP using a desalting column, exchanging the protein into the labeling buffer.[9]

-

-

Spin Labeling Reaction:

-

Removal of Unreacted Label:

-

Remove the excess, unreacted spin label by extensive dialysis or by using a desalting column.[9]

-

-

Verification of Labeling:

-

Confirm the successful and specific labeling of the protein using mass spectrometry and/or continuous-wave (CW) EPR spectroscopy.

-

Four-Pulse Double Electron-Electron Resonance (DEER) Spectroscopy

DEER is a pulsed EPR technique used to measure the dipolar coupling between two electron spins, which is then converted into a distance distribution.[5][11]

Sample Preparation:

-

The doubly spin-labeled protein sample should be in a deuterated buffer (e.g., D₂O with d₈-glycerol as a cryoprotectant).[2]

-

The final protein concentration is typically in the range of 25-100 µM.

Experimental Setup:

-

The experiment is performed on a pulsed EPR spectrometer, typically at Q-band frequencies (~34 GHz), and at cryogenic temperatures (usually 50 K).[2]

-

The four-pulse DEER sequence consists of an observer sequence (π/2 - τ₁ - π - τ₂ - π - echo) at one frequency and a pump pulse (π) at a second frequency.[11]

Data Acquisition:

-

The observer pulses create a spin echo.

-

The pump pulse inverts the spins of the second label, which alters the local magnetic field experienced by the first label.

-

This change in the local field modulates the intensity of the observer echo.

-

The time delay of the pump pulse is varied, and the modulation of the echo intensity is recorded as a function of this time. This time-domain signal contains the dipolar frequency information.

Data Analysis:

-

Background Correction: The raw DEER trace contains contributions from both intramolecular and intermolecular interactions. The intermolecular background is typically modeled as an exponential decay and is subtracted from the raw data.[11]

-

Distance Distribution: The background-corrected dipolar evolution data is then converted into a distance distribution using mathematical methods such as Tikhonov regularization.[5] Several software packages like DeerAnalysis, DeerLab, and others are available for this purpose.[5][11]

Visualizing the Workflow

The following diagrams, generated using the DOT language, illustrate the key workflows in a typical structural biology experiment employing deuterated nitroxides.

Caption: Overall experimental workflow from protein expression to structural modeling.

Caption: Step-by-step Site-Directed Spin Labeling (SDSL) process.

Caption: Workflow for the analysis of DEER spectroscopic data.

Applications in Drug Discovery and Development

The ability to precisely measure long-range distances and characterize conformational dynamics makes deuterated nitroxides an invaluable asset in the field of drug discovery. By providing detailed structural insights into drug-target interactions, allosteric modulation, and the conformational landscapes of therapeutic proteins, this technology can significantly accelerate the drug development pipeline. For instance, it can be used to:

-

Validate computational models of protein-ligand binding.

-

Characterize the mechanism of action of allosteric drugs by mapping conformational changes upon binding.

-

Guide the design of novel therapeutics by providing a deeper understanding of the target's structural flexibility.

-

Assess the structural integrity and dynamics of biologic drugs, such as monoclonal antibodies.

Conclusion

The introduction of deuterated nitroxides has marked a significant leap forward in structural biology. By overcoming the inherent limitations of protonated systems, researchers can now probe the architecture and dynamics of complex biomolecular machinery with unprecedented detail and over previously inaccessible distance ranges. The continued development of deuterated spin labels, coupled with advancements in EPR instrumentation and data analysis methods, promises to further expand the horizons of structural biology and its impact on biomedical research and drug discovery.

References

- 1. Long-Range Distance Measurements in Proteins at Physiological Temperatures Using Saturation Recovery EPR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. EPR Distance Measurements in Deuterated Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Long distance measurements up to 160 Å in the GroEL tetradecamer using Q-band DEER EPR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. weizmann.elsevierpure.com [weizmann.elsevierpure.com]

- 5. Frontiers | DEER Data Analysis Software: A Comparative Guide [frontiersin.org]

- 6. A simple protocol for the production of highly deuterated proteins for biophysical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Use of site-directed spin labeling EPR spectroscopy to study protein–LPS interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Site-directed spin labeling - Wikipedia [en.wikipedia.org]

- 9. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 10. Site Directed Spin Labeling | Encyclopedia MDPI [encyclopedia.pub]

- 11. DEER Data Analysis Software: A Comparative Guide - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

applications of Tempo-d18 in EPR spectroscopy

An overview of the applications of deuterated 2,2,6,6-tetramethylpiperidine-1-oxyl (Tempo-d18) in Electron Paramagnetic Resonance (EPR) spectroscopy is provided below, tailored for researchers, scientists, and professionals in drug development. This compound, a stable nitroxide radical, serves as a versatile spin probe. Its deuteration (replacement of hydrogen with deuterium) is crucial as it narrows the EPR spectral lines, leading to significantly enhanced sensitivity and resolution in various applications.

Application 1: EPR Oximetry

EPR oximetry with this compound is a powerful method for quantifying molecular oxygen concentration (pO2) in a variety of systems, from chemical solutions to biological tissues. The principle lies in the Heisenberg spin exchange between the paramagnetic this compound radical and paramagnetic molecular oxygen (O₂). This interaction leads to a predictable broadening of the this compound EPR signal linewidth, which is directly proportional to the oxygen concentration.

Quantitative Data: Oximetry Calibration

The relationship between the EPR linewidth and oxygen concentration is typically established through a calibration curve. Below are representative parameters for this compound.

| Parameter | Value | Description |

| Linewidth in N₂ (0% O₂) (ΔH₀) | ~ 0.2 Gauss | The intrinsic linewidth of the probe in an oxygen-free environment. |

| Linewidth in Air (21% O₂) (ΔH₂₁) | Varies (e.g., ~0.5 - 1.0 G) | The linewidth increases significantly in the presence of oxygen. |

| Calibration Slope (k) | System-dependent | The slope of the plot of ΔH vs. pO₂, representing the sensitivity of the probe to oxygen. |

Experimental Protocol: Oximetry

-

Sample Preparation :

-

Prepare a stock solution of this compound (e.g., 1 mM) in the solvent or medium of interest (e.g., buffer, cell culture medium).

-

Introduce a final concentration of 50-100 µM this compound into the sample to be measured.

-

For calibration, prepare several aliquots of the sample and equilibrate them with gases of known oxygen concentrations (e.g., 0%, 5%, 10%, 21% O₂ balanced with N₂).

-

-

EPR Instrument Settings (X-band) :

-

Microwave Frequency : ~9.5 GHz

-

Microwave Power : 1-5 mW (low enough to avoid saturation)

-

Modulation Frequency : 100 kHz

-

Modulation Amplitude : ≤ 0.1 Gauss (to avoid artificial line broadening)

-

Sweep Width : 20-30 Gauss centered on the this compound signal

-

Sweep Time : 30-60 seconds

-

Temperature : Controlled, as linewidth is temperature-dependent.

-

-

Data Acquisition & Analysis :

-

Record the EPR spectrum for each calibration point and the unknown sample.

-

Measure the peak-to-peak linewidth (ΔH) of the central line of the this compound triplet spectrum.

-

Plot ΔH versus the known oxygen concentration to generate a linear calibration curve.

-

Use the linewidth of the unknown sample to determine its pO₂ from the calibration curve.

-

Visualization: Oximetry Principle

Caption: Relationship between oxygen concentration and EPR linewidth.

Application 2: Probing Microenvironment Viscosity and Fluidity

The rotational motion of the this compound spin probe is sensitive to the local viscosity of its environment. In highly fluid, low-viscosity environments, the probe tumbles rapidly, resulting in three sharp, well-resolved EPR lines. As viscosity increases, the motion slows, causing characteristic line broadening and changes in the spectral shape. This principle is widely used to study the fluidity of cell membranes, polymers, and ionic liquids.[1][2]

Quantitative Data: Rotational Motion

The rotational correlation time (τc), which is the average time for the molecule to rotate by one radian, is calculated from the EPR spectrum.

| Parameter | Description | Typical Value Range |

| τc (fast motion) | Rotational correlation time in low viscosity media. | 10⁻¹¹ to 10⁻⁹ seconds |

| τc (slow motion) | Rotational correlation time in high viscosity media. | 10⁻⁹ to 10⁻⁷ seconds |

| Azz | Hyperfine tensor component parallel to the z-axis. | ~3.34 mT (33.4 Gauss)[3] |

| giso | Isotropic g-value. | ~2.006 |